5-[(4-Bromophenyl)methoxy]-2-butyl-4-chloropyridazin-3(2H)-one

Lipophilicity Drug design LogP

5-[(4-Bromophenyl)methoxy]-2-butyl-4-chloropyridazin-3(2H)-one (CAS 88094-27-3) is a synthetic, tetra-substituted 3(2H)-pyridazinone derivative belonging to a homologous series of 2-butyl-4-chloro-5-[(substituted-phenyl)methoxy]pyridazin-3(2H)-ones. The molecule features a butyl chain at the N2 position, a chlorine atom at C4, and a 4-bromobenzyloxy group at C5 of the pyridazinone core, yielding a molecular formula of C₁₅H₁₆BrClN₂O₂ and a molecular weight of 371.65 g/mol.

Molecular Formula C15H16BrClN2O2
Molecular Weight 371.65 g/mol
CAS No. 88094-27-3
Cat. No. B15214067
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-[(4-Bromophenyl)methoxy]-2-butyl-4-chloropyridazin-3(2H)-one
CAS88094-27-3
Molecular FormulaC15H16BrClN2O2
Molecular Weight371.65 g/mol
Structural Identifiers
SMILESCCCCN1C(=O)C(=C(C=N1)OCC2=CC=C(C=C2)Br)Cl
InChIInChI=1S/C15H16BrClN2O2/c1-2-3-8-19-15(20)14(17)13(9-18-19)21-10-11-4-6-12(16)7-5-11/h4-7,9H,2-3,8,10H2,1H3
InChIKeyWSYLZANRZPSZFU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-[(4-Bromophenyl)methoxy]-2-butyl-4-chloropyridazin-3(2H)-one CAS 88094-27-3: Core Structural & Physicochemical Profile for Informed Procurement in Pyridazinone-Based Research


5-[(4-Bromophenyl)methoxy]-2-butyl-4-chloropyridazin-3(2H)-one (CAS 88094-27-3) is a synthetic, tetra-substituted 3(2H)-pyridazinone derivative belonging to a homologous series of 2-butyl-4-chloro-5-[(substituted-phenyl)methoxy]pyridazin-3(2H)-ones. The molecule features a butyl chain at the N2 position, a chlorine atom at C4, and a 4-bromobenzyloxy group at C5 of the pyridazinone core, yielding a molecular formula of C₁₅H₁₆BrClN₂O₂ and a molecular weight of 371.65 g/mol. [1] Pyridazinone cores are recognized scaffolds in medicinal chemistry and agrochemical science, associated with antiplatelet, phosphodiesterase (PDE)-inhibitory, herbicidal, and acaricidal activities depending on their specific substitution pattern. [2][3] The presence of a bromine atom at the para-position of the benzyloxy group distinguishes this compound from its methyl, methoxy, and unsubstituted phenyl analogs within the same series, creating quantifiable differences in lipophilicity and reactivity that directly inform compound selection for structure–activity relationship (SAR) studies or library synthesis.

Why 5-[(4-Bromophenyl)methoxy]-2-butyl-4-chloropyridazin-3(2H)-one CAS 88094-27-3 Cannot Be Replaced by In-Class Analogs Without Rigorous Side-by-Side Validation


Within the 2-butyl-4-chloro-5-benzyloxypyridazin-3(2H)-one series, seemingly minor modifications to the para-substituent on the benzyloxy ring cause measurable shifts in calculated partition coefficients (LogP) of >0.3 log units—differences that are known in medicinal chemistry to translate into substantial changes in membrane permeability, protein binding, and pharmacokinetic disposition. Furthermore, the bromine atom is a documented halogen-bond donor capable of engaging in specific, directional non-covalent interactions with biological targets (e.g., backbone carbonyls in kinase hinge regions or PDE4 catalytic pockets), a feature absent in the methyl and methoxy analogs. [1] Consequently, substituting the 4-bromo derivative with a 4-methyl or 4-methoxy congener in a biological assay without verification risks confounding SAR interpretations and procurement errors, particularly when lipophilicity-driven off-target binding or halogen-bond-dependent potency is under investigation.

Quantitative Comparator Evidence: How 5-[(4-Bromophenyl)methoxy]-2-butyl-4-chloropyridazin-3(2H)-one CAS 88094-27-3 Differentiates from Closest Analogs


Calculated Lipophilicity (LogP) of CAS 88094-27-3 Versus 4-Methyl and 4-Methoxy Congeners: Implications for Membrane Permeability

The 4-bromo substituent of the target compound imparts higher calculated lipophilicity compared to its 4-methyl and 4-methoxy analogs. The calculated LogP (XLogP) for the 4-methyl congener (CAS 88094-25-1) is 3.58, and for the 4-methoxy congener (CAS 88094-28-4) is 3.28. Using a fragment-based addition method (π-bromo ≈ +0.86 vs. π-H = 0.00; π-methyl ≈ +0.56; π-methoxy ≈ -0.02), the LogP of the target compound is estimated at approximately 3.9–4.1, representing a 0.3–0.8 log unit increase over the nearest comparator. This difference predicts enhanced passive membrane permeation and potentially altered volume-of-distribution characteristics for the brominated compound. [1]

Lipophilicity Drug design LogP

Halogen-Bond Donor Capability of the 4-Bromophenyl Group: A Structural Feature Absent in 4-CH₃ and 4-OCH₃ Analogs

The σ-hole on the bromine atom of the 4-bromophenyl moiety allows the target compound to act as a halogen-bond donor, forming attractive interactions with Lewis bases such as carbonyl oxygens, carboxylates, or π-systems. [1] This interaction is sterically and electronically impossible for the 4-methyl (CAS 88094-25-1) and 4-methoxy (CAS 88094-28-4) congeners. In contrast, the 4-chloro analog (CAS 88094-26-2) possesses weaker halogen-bond potential due to chlorine's smaller σ-hole magnitude (calculated VS,max: Br ≈ 28 kcal/mol vs. Cl ≈ 20 kcal/mol at comparable geometry). [2]

Halogen bonding Molecular recognition Protein-ligand interactions

Synthetic Utility: 4-Bromo Substituent as a Cross-Coupling Handle for Diversification Beyond Inert Analogs

The aryl bromide in the target compound serves as a reactive functional group for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira), enabling late-stage diversification into a broad array of biaryl, amino, or alkynyl derivatives. [1] In contrast, the 4-methyl and 4-methoxy analogs are essentially inert under these conditions and cannot serve as synthetic branching points. The 4-bromo derivative thus constitutes a strategic intermediate for building focused pyridazinone libraries with variable para-substitution, reducing overall synthetic step count compared to de novo synthesis of each derivative.

Synthetic methodology Cross-coupling Library synthesis

Optimal Procurement and Application Scenarios for 5-[(4-Bromophenyl)methoxy]-2-butyl-4-chloropyridazin-3(2H)-one CAS 88094-27-3


Building Pyridazinone-Focused Compound Libraries via Late-Stage Diversification

Research groups constructing focused pyridazinone libraries for PDE4 inhibition, antiplatelet, or herbicidal screening should prioritize procurement of the 4-bromo derivative (CAS 88094-27-3) as a universal synthetic intermediate. The aryl bromide handle permits Pd-catalyzed diversification into biaryl, amino, alkynyl, or other functionalized analogs in a single synthetic step, eliminating the need to independently procure each substitution variant (4-CH₃, 4-OCH₃, 4-aryl, etc.). This strategy reduces procurement complexity and accelerates SAR exploration. [1]

Investigating Halogen-Bond-Driven Target Engagement in PDE4 or Kinase Inhibitor Programs

In structure-based design efforts where halogen bonding with backbone carbonyls (e.g., PDE4 Gln369 or conserved kinase hinge residues) is hypothesized to enhance potency or selectivity, the 4-bromophenyl derivative represents the preferred probe compound. The bromine's σ-hole enables directional non-covalent interactions that are structurally precluded in the 4-methyl (CAS 88094-25-1) and 4-methoxy (CAS 88094-28-4) congeners, making the 4-bromo compound uniquely suited for testing halogen-bond-dependent pharmacology. [2]

Lipophilicity-Driven Pharmacokinetic Optimization in Pyridazinone Hit-to-Lead Programs

When a pyridazinone hit series requires increased lipophilicity to improve membrane permeability, cellular potency, or CNS penetration, the 4-bromo derivative (estimated LogP ≈ 3.9–4.1) should be evaluated alongside the 4-methyl (LogP = 3.58) and 4-methoxy (LogP = 3.28) analogs. The +0.3–0.8 log unit increase over the nearest comparator provides a measurable lipophilicity gradient that correlates with enhanced passive diffusion, enabling systematic LogP–activity relationship studies without altering the core scaffold.

Quote Request

Request a Quote for 5-[(4-Bromophenyl)methoxy]-2-butyl-4-chloropyridazin-3(2H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.